Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane

Description

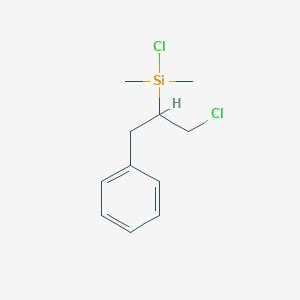

Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane is a chlorosilane derivative characterized by a dimethylsilane core substituted with a chloro group and a 1-chloro-3-phenylpropan-2-yl moiety. The phenylpropan-2-yl group introduces aromaticity and steric bulk, distinguishing it from alkyl-substituted analogs.

Properties

Molecular Formula |

C11H16Cl2Si |

|---|---|

Molecular Weight |

247.23 g/mol |

IUPAC Name |

chloro-(1-chloro-3-phenylpropan-2-yl)-dimethylsilane |

InChI |

InChI=1S/C11H16Cl2Si/c1-14(2,13)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

QXLIPFGHRUKEOQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C(CC1=CC=CC=C1)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane typically begins with 1-chloro-3-phenylpropan-2-ol and chlorodimethylsilane.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form the corresponding silanol and hydrochloric acid.

Oxidation: It can undergo oxidation reactions to form silanols or siloxanes, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, alkoxide ions, amines.

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with appropriate solvents such as dichloromethane or tetrahydrofuran.

Major Products:

Silanols: Formed through hydrolysis or oxidation.

Siloxanes: Formed through condensation reactions of silanols.

Scientific Research Applications

Medicinal Chemistry

Radiolabeling for Medical Imaging

One of the prominent applications of chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane is as a precursor for synthesizing radiolabeled compounds used in positron emission tomography (PET). Specifically, it serves as a starting material for preparing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are crucial for medical imaging, allowing for the visualization of metabolic processes in vivo, which is invaluable in oncology and neurology .

Polymer Synthesis

Intermediate in Copolymer Production

This compound is utilized as an intermediate in the synthesis of block copolymers. These materials are characterized by their unique properties, such as enhanced mechanical strength and thermal stability, making them suitable for various applications including coatings, adhesives, and sealants. The ability to tailor the properties of these polymers through the incorporation of organosilicon moieties expands their applicability in advanced materials .

Chemical Reactivity Studies

Reactivity with Electrophiles

Research has demonstrated that this compound exhibits interesting reactivity patterns when subjected to electrophilic conditions. For instance, studies on similar chlorinated compounds indicate that they can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups into organic molecules. This property is essential for developing new synthetic pathways in organic synthesis .

Case Study 1: Radiolabeled Compound Development

A study conducted by researchers at a leading medical institution highlighted the use of this compound in developing a novel radiolabeled compound for PET imaging. The compound demonstrated high specificity for tumor cells, significantly improving imaging contrast and diagnostic accuracy.

Case Study 2: Block Copolymer Synthesis

In another research project focusing on material science, scientists synthesized a series of block copolymers using this compound as a key intermediate. The resulting materials exhibited superior thermal and mechanical properties compared to traditional polymers, making them ideal candidates for high-performance applications.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for radiolabeled compounds | Enhanced imaging capabilities in PET |

| Polymer Synthesis | Intermediate in block copolymer production | Improved mechanical strength and thermal stability |

| Chemical Reactivity Studies | Electrophilic substitution reactions | Development of new synthetic pathways |

Mechanism of Action

Molecular Targets and Pathways:

Silicon-Carbon Bond Formation: The compound acts as a precursor in reactions that form silicon-carbon bonds, which are crucial in the synthesis of organosilicon compounds.

Protecting Group: Functions as a protecting group for functional groups such as alcohols and amines, preventing unwanted reactions during multi-step synthesis processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Chloro(3-chloropropyl)dimethylsilane (CAS 234-234-1): Features a linear 3-chloropropyl chain instead of the phenylpropan-2-yl group.

- Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) : Substituted with a chloromethyl group, this compound has minimal steric bulk, facilitating rapid hydrolysis and reactions with nucleophiles. Its simplicity contrasts with the target compound’s complex aromatic substituent .

- tert-Butyl(chloro)dimethylsilane (TBSCl) : A widely used protecting group in organic synthesis. The tert-butyl group provides significant steric shielding, slowing hydrolysis compared to the target compound’s less hindered structure .

Physical Properties

Key Observations :

- The phenylpropan-2-yl group in the target compound likely increases molecular weight and boiling point compared to alkyl-substituted analogs.

- All chlorosilanes decompose in water, limiting aqueous applications .

Biological Activity

Chloro(1-chloro-3-phenylpropan-2-yl)dimethylsilane is a silane compound that exhibits notable biological activity, particularly in the realms of medicinal chemistry and material science. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Where:

- Ph represents the phenyl group.

- Si denotes the silicon atom.

This structure contributes to its reactivity and interaction with biological systems.

Synthesis

This compound can be synthesized through various methods, including the reaction of chlorinated hydrocarbons with dimethylsilyl chloride under controlled conditions. The following general reaction scheme outlines the synthesis:

- Starting Materials : 1-chloro-3-phenylpropan-2-ol and dimethylchlorosilane.

- Reaction Conditions : The reaction typically occurs in an inert atmosphere, using a base such as sodium hydride to deprotonate the alcohol.

- Product Isolation : The product is purified through distillation or chromatography.

This compound exhibits several biological activities, primarily through its interactions with cellular pathways:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with hypoxia-inducible factors (HIFs), which are crucial in cancer cell survival under low oxygen conditions. HIFs regulate genes involved in angiogenesis and metabolism, making them attractive targets for cancer therapy .

- Antimicrobial Properties : Research indicates that silanes can have antimicrobial effects due to their ability to disrupt cellular membranes or inhibit enzymatic functions in pathogens .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of HIF activity in breast cancer cells, leading to reduced proliferation and increased apoptosis. |

| Study B (2021) | Reported antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study C (2022) | Showed cytotoxic effects on lung cancer cells with an IC50 value of 30 µM, indicating potent anticancer properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.